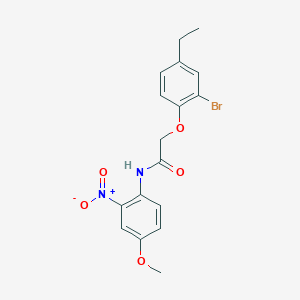
2-ethyl-1-(2-thienylsulfonyl)piperidine
Descripción general
Descripción
2-ethyl-1-(2-thienylsulfonyl)piperidine, also known as ETS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ETS belongs to the class of piperidine derivatives and has a molecular formula of C13H19NO2S2.
Mecanismo De Acción
2-ethyl-1-(2-thienylsulfonyl)piperidine exerts its effects by binding to the nAChR and modulating its activity. The nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine. This compound binds to a specific site on the receptor and enhances its activity, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including increased neurotransmitter release, improved cognitive function, and reduced inflammation. This compound has also been shown to have potential applications in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethyl-1-(2-thienylsulfonyl)piperidine has several advantages for use in laboratory experiments, including its relatively straightforward synthesis, its ability to modulate the activity of the nAChR, and its potential applications in the treatment of Alzheimer's disease and addiction. However, there are also some limitations to the use of this compound in laboratory experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-ethyl-1-(2-thienylsulfonyl)piperidine, including further investigation of its mechanism of action, the development of more potent and selective analogs, and the exploration of its potential applications in the treatment of other neurological and psychiatric disorders. Additionally, more research is needed to fully understand the potential toxicity and side effects of this compound, as well as its potential interactions with other drugs and medications.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to modulate the activity of the nAChR and has potential applications in the treatment of Alzheimer's disease and addiction. While there are some limitations to the use of this compound in laboratory experiments, there are also several future directions for research on this compound. Further research is needed to fully understand the potential benefits and risks of this compound and to explore its full potential in the treatment of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
2-ethyl-1-(2-thienylsulfonyl)piperidine has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of the nicotinic acetylcholine receptor (nAChR), which is involved in a range of physiological processes, including learning and memory, attention, and addiction. This compound has also been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
Propiedades
IUPAC Name |
2-ethyl-1-thiophen-2-ylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-2-10-6-3-4-8-12(10)16(13,14)11-7-5-9-15-11/h5,7,9-10H,2-4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGVBHRPNBUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B4072962.png)
![1-[(4-fluorophenyl)sulfonyl]-2-methylindoline](/img/structure/B4072969.png)
![1-[(4-bromophenyl)amino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B4072977.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4072984.png)
![N-butyl-N-cycloheptyl-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B4072993.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-fluoro-phenyl)-benzenesulfonamide](/img/structure/B4073000.png)
![2-amino-4-{4-[(2,4-dichlorobenzyl)oxy]-3-iodophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4073008.png)
![1-[4-(benzyloxy)phenoxy]-3-[(4-bromophenyl)amino]-2-propanol](/img/structure/B4073010.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-pyridin-3-ylpropanamide](/img/structure/B4073028.png)
![{4-[5-(ethoxycarbonyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B4073037.png)

![1-[({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4073052.png)